molecular formula C9H19ClN2O B13931846 N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride

N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride

Cat. No.: B13931846
M. Wt: 206.71 g/mol
InChI Key: KFLJOFDBQXLZQR-UHFFFAOYSA-N
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Description

N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride typically involves the reaction of 4-methylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-methylpiperidine-4-carboxamide hydrochloride
  • 4-Piperidinecarboxamide, N-ethyl-4-methyl-, hydrochloride

Uniqueness

N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

N-ethyl-4-methylpiperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-3-11-8(12)9(2)4-6-10-7-5-9;/h10H,3-7H2,1-2H3,(H,11,12);1H

InChI Key

KFLJOFDBQXLZQR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1(CCNCC1)C.Cl

Origin of Product

United States

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